molecular formula C7H11N3O B12827418 2-(5-Amino-6-methyl-pyridazin-3-yl)ethanol

2-(5-Amino-6-methyl-pyridazin-3-yl)ethanol

Cat. No.: B12827418
M. Wt: 153.18 g/mol
InChI Key: YNMUUAQUUMCTOT-UHFFFAOYSA-N
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Description

2-(5-Amino-6-methyl-pyridazin-3-yl)ethanol is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-6-methyl-pyridazin-3-yl)ethanol typically involves the functionalization of pyridazine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-6-methyl-pyridazin-3-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(5-Amino-6-methyl-pyridazin-3-yl)ethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Amino-6-methyl-pyridazin-3-yl)ethanol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with receptors, modulating their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-(5-amino-6-methylpyridazin-3-yl)ethanol

InChI

InChI=1S/C7H11N3O/c1-5-7(8)4-6(2-3-11)10-9-5/h4,11H,2-3H2,1H3,(H2,8,10)

InChI Key

YNMUUAQUUMCTOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N=N1)CCO)N

Origin of Product

United States

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